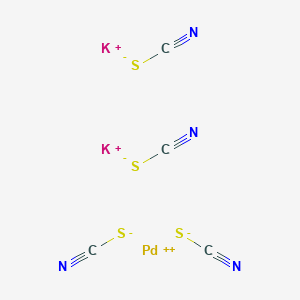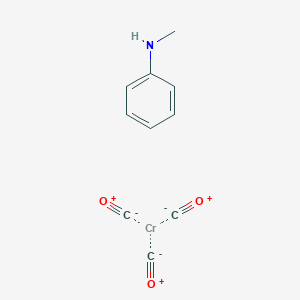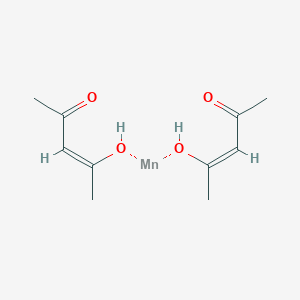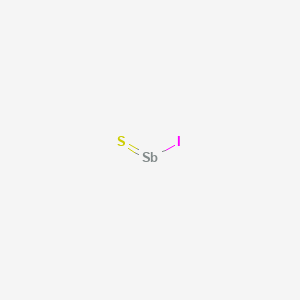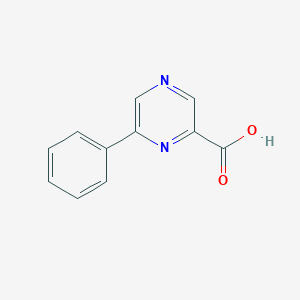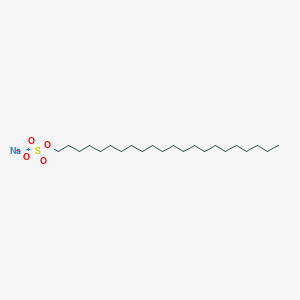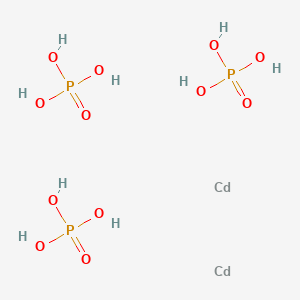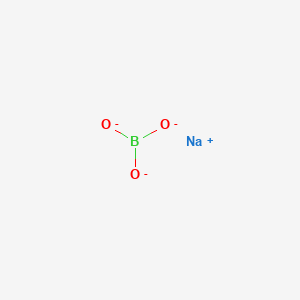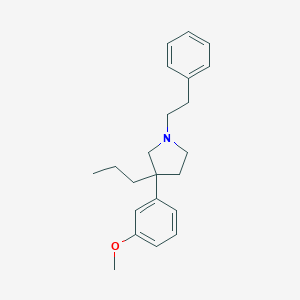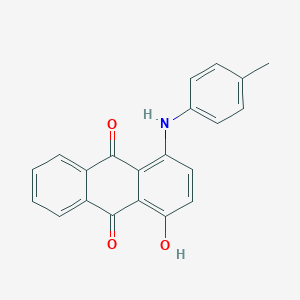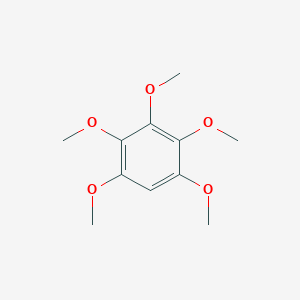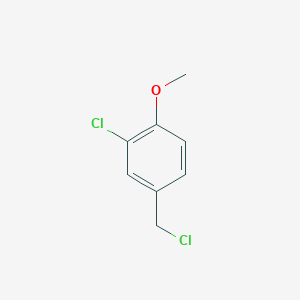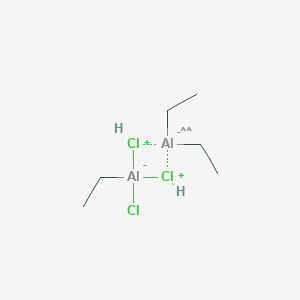
Aluminum, di-mu-chlorochlorotriethyldi-
Overview
Description
Synthesis Analysis
The synthesis of aluminum complexes often involves the reduction of aluminum halides with organic ligands or other reducing agents. Studies show the synthesis of various aluminum(III) porphyrins, highlighting methods that could be relevant to the synthesis of aluminum, di-mu-chlorochlorotriethyldi- complexes (Guilard et al., 1990). Similarly, research on neutral and cationic aluminum compounds provides insight into synthesis techniques using intramolecular coordination (Stanga et al., 2005).
Molecular Structure Analysis
Molecular structure analysis focuses on the arrangement of atoms within a compound. For aluminum complexes, X-ray diffraction studies reveal details about the coordination environment around aluminum atoms. For instance, the structure of methyl(2,3,7,8,12,13,17,18-octaethylporphinato)aluminum(III) has been determined, providing a basis for understanding similar compounds (Guilard et al., 1990).
Chemical Reactions and Properties
Aluminum compounds participate in a variety of chemical reactions, including those involving ligand exchange, redox processes, and coordination to other molecules. Research on aluminum(I) compounds outlines their reactivity and potential applications in synthesis and materials science (Roesky & Kumar, 2005).
Physical Properties Analysis
The physical properties of aluminum complexes, such as melting points, boiling points, and solubility, depend on their molecular structure. For aluminum, di-mu-chlorochlorotriethyldi-, understanding its physical properties requires specific studies on similar compounds. Aluminum chlorohydrate, for instance, offers insights into the physical behavior of aluminum-centered complexes (Teagarden et al., 1981).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and decomposition behavior, are crucial for understanding aluminum, di-mu-chlorochlorotriethyldi-. Studies on aluminum(I) chemistry reveal the compound's potential reactivity patterns and stability under various conditions (Roesky & Kumar, 2005).
Scientific Research Applications
-
High-Strength Aluminum Alloys in Machine Learning
- Application: Aluminum alloys are attractive for a number of applications due to their high specific strength, and developing new compositions is a major goal in the structural materials community .
- Method: The study investigates the Al-Zn-Mg-Cu alloy system (7xxx series) by machine learning-based composition and process optimization .
- Results: The discovered optimized alloy is compositionally lean with a high ultimate tensile strength of 952 MPa and 6.3% elongation following a cost-effective processing route .
-
Microstructural Understanding of Wrought Aluminum Alloys
- Application: Wrought aluminum alloys are an attractive option in the quest for lightweight, recyclable, structural materials .
- Method: This paper summarizes recent work to understand microstructural evolution in such alloys, utilizing advanced characterization techniques such as atom probe tomography, high-resolution electron microscopy, and synchrotron X-ray diffraction and scattering .
- Results: New insights into precipitation processes, deformation behavior, and texture evolution are discussed .
-
- Application: Al2O3 NPs serve as efficient catalyst supports, enhancing reaction rates and selectivity .
- Method: The synthesis methods include sol-gel, hydrothermal, combustion, and green methods. Each method provides control over the particle size, shape, and chemical surface .
- Results: The tailored nanoparticles have shown to improve the efficiency of various catalytic reactions .
-
Electronic and Optoelectronic Devices
- Application: Al2O3 NPs have remarkable dielectric properties, making them valuable for electronic and optoelectronic devices .
- Method: The nanoparticles are incorporated into the device materials, enhancing their electrical properties .
- Results: Improved performance of electronic and optoelectronic devices has been observed .
-
- Application: Al2O3 NPs have demonstrated promising results in biomedical applications, including drug delivery systems, biomedical imaging, biosensing, and tissue engineering .
- Method: The nanoparticles are used in various ways depending on the specific application, such as being loaded with drugs for delivery or used as contrast agents for imaging .
- Results: Improved drug delivery efficiency, enhanced imaging contrast, and better biosensing capabilities have been reported .
-
Antimicrobial and Antiviral Properties
- Application: Al2O3 NPs have potent antimicrobial and antiviral properties. They can be incorporated into coatings for medical devices and hospital surfaces, helping prevent bacterial adhesion and biofilm formation, thereby reducing the risk of infections .
- Method: The nanoparticles are applied to surfaces or incorporated into materials to provide antimicrobial and antiviral properties .
- Results: Reduced bacterial and viral contamination on treated surfaces has been observed .
-
- Application: Al2O3 NPs hold great promise as key components in a wide range of advanced materials and applications, like advanced coatings, energy storage systems, catalysis, biomedical applications, environmental remediation, optoelectronics, photonics, and personal care products .
- Method: The nanoparticles are incorporated into various materials to enhance their properties .
- Results: Improved performance of various advanced materials has been reported .
-
- Application: Aluminum compounds, particularly aluminum oxides, are used as catalysts in a variety of chemical reactions .
- Method: The aluminum compound is added to the reaction mixture, where it speeds up the reaction without being consumed .
- Results: Increased reaction rates and improved product yields .
Safety And Hazards
properties
InChI |
InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;-1;+2;;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRDHJRBVWBKU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al-]CC.CC[Al-]([ClH+])([ClH+])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Al2Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Aluminum, di-mu-chlorochlorotriethyldi- | |
CAS RN |
12075-68-2 | |
| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)

